6-Methoxy-1-methyl-3,4-dihydroisoquinoline
Overview
Description
6-Methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by a methoxy group at the 6th position and a methyl group at the 1st position on the dihydroisoquinoline ring
Preparation Methods
The synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline can be achieved through several routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. Another method involves the synthesis from eugenol methyl ether through a series of steps including addition, hydrolysis, Ritter reaction, and cyclization .
Chemical Reactions Analysis
6-Methoxy-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced using catalytic hydrogenation methods to produce tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common reagents used in these reactions include methyl bromoacetate for alkylation, acetonitrile as a solvent, and sulfuric acid for cyclization . The major products formed from these reactions are various substituted isoquinoline derivatives.
Scientific Research Applications
6-Methoxy-1-methyl-3,4-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold in the design of pharmacologically active compounds, including those with anti-nausea, antidiabetic, and antiallergy activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biological Studies: It is studied for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of glucagon-like peptide-1 (GLP-1) receptors and glucose-dependent insulinotropic polypeptide (GIP) receptors . This modulation facilitates the interaction of ligands with their receptors, enhancing their biological effects. The compound’s electrophilic character can also increase its reactivity, facilitating hydrogen migration and intermolecular hydride transfer .
Comparison with Similar Compounds
6-Methoxy-1-methyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives, such as:
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: This compound has similar structural features but with an additional methoxy group at the 7th position.
1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: This derivative includes a benzyl group at the 1st position, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and synthetic utility.
Properties
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRBATAVUCSTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551314 | |
Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70241-06-4 | |
Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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